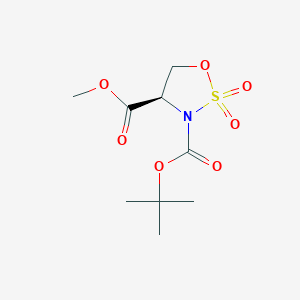

3-(tert-Butyl) 4-methyl (R)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(tert-Butyl) 4-methyl ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide” is an amides compound with a molecular weight of 237.27 and a molecular formula of C8H15NO5S .

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents like trimethylsilyl chloride and bis(trimethylsilyl)acetamide . In the synthesis of brivaracetam, an antiepileptic drug, the compound ®-4-propyl-1,3,2-dioxathiolane-2,2-dioxide was synthesized by treating thionyl chloride with an intermediate in the presence of a catalytic amount of ruthenium(III) chloride .Chemical Reactions Analysis

Trimethylsilyl groups, which are present in the compound, are known to be used as temporary protecting groups during chemical synthesis . They can make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Alkylation

The compound 3-(tert-Butyl) 4-methyl (R)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide is prominently used in stereoselective synthesis. For instance, it is involved in the diastereoselective alkylation of oxazolidine diastereomers. The bulky substituents like tert-butyl, along with protective groups like Boc (tert-butoxycarbonyl), lead to the exclusive formation of a single alkylated diastereomer. This specificity is crucial for synthesizing compounds with the desired stereochemistry, which is paramount in pharmaceuticals and fine chemicals (Koskinen, Saarenketo, & Straub, 2004). Additionally, the compound's role in the stereoselective methylation of five-ring N,O-acetals highlights its importance in creating specific molecular configurations, crucial for biological activity and drug development (Koskinen, Brunner, Straub, Saarenketo, & Rissanen, 2004).

Synthesis of Bioactive Compounds

The chemical is also pivotal in synthesizing biologically active compounds. For example, it's used in synthesizing key intermediates of biotin, a vital water-soluble vitamin. These intermediates play a crucial role in metabolic processes, including the catalytic fixation of carbon dioxide and biosynthesis of fatty acids, sugars, and α-amino acids (Liang, Qin, Wang, & Huang, 2016). Such research underscores the compound's significance in understanding and enhancing metabolic pathways and nutritional science.

Asymmetric Synthesis and Ligand Production

The compound's utility extends to asymmetric synthesis, particularly in producing sulfinamide auxiliaries and sulfinyl transfer agents. These agents are pivotal in generating sulfinamide ligands, which have applications in asymmetric catalysis, a technique crucial for producing enantiomerically pure pharmaceuticals (Han, Krishnamurthy, Grover, Fang, & Senanayake, 2002).

Eigenschaften

IUPAC Name |

3-O-tert-butyl 4-O-methyl (4R)-2,2-dioxooxathiazolidine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO7S/c1-9(2,3)17-8(12)10-6(7(11)15-4)5-16-18(10,13)14/h6H,5H2,1-4H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGPFSSCXYNPJJ-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (R)-3-Boc-1,2,3-oxathiazolidine-4-carboxylate 2,2-Dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2395873.png)

![4-methyl-1-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2395879.png)

![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2395880.png)

![N-(4-iodo-2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395883.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)